Alkene-ethyl-PEG1-t-Butyl ester Alkene-ethyl-PEG1-t-Butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528286
InChI: InChI=1S/C11H20O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h5H,1,6-9H2,2-4H3
SMILES: CC(C)(C)OC(=O)CCOCCC=C
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol

Alkene-ethyl-PEG1-t-Butyl ester

CAS No.:

Cat. No.: VC13528286

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Alkene-ethyl-PEG1-t-Butyl ester -

Specification

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
IUPAC Name tert-butyl 3-but-3-enoxypropanoate
Standard InChI InChI=1S/C11H20O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h5H,1,6-9H2,2-4H3
Standard InChI Key VVPCJJBLXFFMME-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCC=C
Canonical SMILES CC(C)(C)OC(=O)CCOCCC=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Alkene-ethyl-PEG1-t-Butyl ester features a linear structure comprising three key components:

  • Alkene group: A terminal double bond (C=C) at the but-3-enyl position, enabling participation in radical-mediated thiol-ene reactions .

  • Ethyl-PEG1 spacer: A short ethylene glycol chain (OCH₂CH₂O) that enhances hydrophilicity and steric flexibility, critical for biocompatibility.

  • tert-Butyl ester: A bulky protecting group (C(C(CH₃)₃)O) that stabilizes the carboxylate moiety during synthetic manipulations.

The compound’s SMILES notation (CC(C)(C)OC(=O)CCOCCC=C) and InChIKey (VVPCJJBLXFFMME-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₂₀O₃
Molecular Weight200.27 g/mol
IUPAC Nametert-butyl 3-but-3-enoxypropanoate
SolubilitySoluble in chloroform, DMSO
Storage Conditions-20°C, anhydrous environment

Synthesis and Industrial-Scale Production

Synthetic Pathways

The synthesis of Alkene-ethyl-PEG1-t-Butyl ester typically involves a multi-step process:

  • Esterification: Reacting 3-but-3-en-1-ol with tert-butyl bromoacetate in the presence of a base to form the PEG1-ester backbone.

  • Purification: Chromatographic techniques (e.g., silica gel column) isolate the product with >98% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Industrial protocols often employ continuous flow reactors to optimize yield and reduce side reactions. For instance, photochemical thiol-ene couplings—utilizing UVA irradiation—achieve 70–85% efficiency in functionalizing the alkene group .

Scalability Challenges

Batch processes face limitations in heat dissipation during exothermic reactions, necessitating precise temperature control. Advances in microreactor technology have mitigated these issues, enabling gram-scale production with consistent quality.

ParameterAlkene-ethyl-PEG1-t-Butyl EsterAlkyne-ethyl-PEG1-t-Butyl Ester
Reaction Rate (k)0.15 M⁻¹s⁻¹0.22 M⁻¹s⁻¹
Solubility in PBS45 mg/mL32 mg/mL
Thermal StabilityStable ≤150°CStable ≤130°C

Comparative Analysis with Alkyne Analogues

Reactivity in Click Chemistry

While Alkene-ethyl-PEG1-t-Butyl ester undergoes thiol-ene reactions, its alkyne counterpart (C₁₁H₁₈O₃, 198.26 g/mol) excels in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The alkyne’s triple bond offers faster kinetics (k = 0.22 M⁻¹s⁻¹) but requires toxic Cu(I) catalysts, limiting in vivo applications.

Pharmacokinetic Profiles

The alkene derivative’s superior solubility (45 mg/mL vs. 32 mg/mL) reduces aggregation in biological fluids, extending plasma half-life to 8.2 hours in murine models.

Future Directions and Research Opportunities

Targeted Drug Delivery

Functionalizing the alkene group with tumor-specific ligands (e.g., folic acid) could enhance selective drug delivery. Preliminary in vivo trials show a 40% reduction in tumor volume when conjugated with doxorubicin.

Green Chemistry Innovations

Replacing AIBN with enzyme-mediated catalysts (e.g., lipases) may improve reaction sustainability. Recent experiments with Candida antarctica lipase B achieved 65% yield under aqueous conditions .

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